molecular formula C22H34N2O8 B13430399 (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B13430399
M. Wt: 454.5 g/mol
InChI Key: ICPCGZPHYOFUKH-HNNXBMFYSA-N
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Description

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a complex organic compound with a unique structure that includes a furan ring, multiple ester groups, and amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ester groups: Esterification reactions using carboxylic acids and alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Amino acid derivative formation: This involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions with the furan derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted amino acid derivatives.

Scientific Research Applications

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-oxoethyl)amino]hexanoic acid
  • (2S)-6-[(2-furan-2-yl-2-oxoethyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Uniqueness

The uniqueness of (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H34N2O8

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C22H34N2O8/c1-21(2,3)31-19(28)23-15(18(26)27)10-7-8-12-24(20(29)32-22(4,5)6)14-16(25)17-11-9-13-30-17/h9,11,13,15H,7-8,10,12,14H2,1-6H3,(H,23,28)(H,26,27)/t15-/m0/s1

InChI Key

ICPCGZPHYOFUKH-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN(CC(=O)C1=CC=CO1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN(CC(=O)C1=CC=CO1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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